
Phenethyldiphenylphosphine
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Overview
Description
Phenethyldiphenylphosphine (CAS 5952-49-8) is a tertiary phosphine compound with the molecular formula C₂₀H₁₉P, consisting of a phosphorus atom bonded to two phenyl groups and one phenethyl group (C₆H₅CH₂CH₂–). This structure imparts distinct steric and electronic properties, making it valuable in coordination chemistry and catalysis. The compound is commercially available at 98% purity in 1g quantities, as noted in industrial catalogs . Tertiary phosphines like this compound are widely employed as ligands in transition-metal-catalyzed reactions, where the phenethyl group provides moderate steric bulk compared to smaller or bulkier substituents.
Scientific Research Applications
Catalytic Applications
1.1 Organocatalysis
Phenethyldiphenylphosphine serves as a catalyst in several organocatalytic reactions. Its nucleophilic properties allow it to facilitate reactions such as the Michael addition and hydrophosphination. For instance, studies have shown that phosphines can enhance the yields of Michael additions significantly when used in conjunction with other catalysts, improving both yield and enantiomeric excess .
1.2 Phospha-Michael Addition Reactions
Recent research has demonstrated the utility of PEPh2 in phospha-Michael addition reactions. In these reactions, PEPh2 can react with β-nitrostyrenes to form organophosphorus compounds, which are valuable intermediates in organic synthesis. The use of lipase as a biocatalyst in these reactions has shown promising results, achieving yields up to 94% under mild conditions .
Organic Synthesis
2.1 Synthesis of Organophosphorus Compounds
PEPh2 is instrumental in synthesizing various organophosphorus compounds, which are crucial for developing agrochemicals and pharmaceuticals. Its ability to form stable C-P bonds allows for the creation of diverse phosphorus-containing molecules that exhibit biological activity .
2.2 Asymmetric Synthesis
The chiral nature of PEPh2 makes it suitable for asymmetric synthesis applications. It has been employed as a ligand in metal-catalyzed reactions, enabling the formation of chiral products with high enantioselectivity. For example, studies have highlighted its role in the asymmetric hydrogenation of ketones and imines, where it enhances the selectivity and efficiency of the catalytic process .
Medicinal Chemistry
3.1 Anticancer Research
PEPh2 has been investigated for its potential anticancer properties. Research indicates that phosphine derivatives can interact with biological targets, potentially leading to the development of novel therapeutic agents. For instance, compounds derived from PEPh2 have shown promise in targeting specific cancer cell lines, warranting further exploration into their mechanisms of action .
3.2 Drug Delivery Systems
The incorporation of PEPh2 into drug delivery systems is another area of research interest. Its ability to form stable complexes with metal ions can be exploited to enhance the solubility and bioavailability of certain drugs, improving their therapeutic efficacy .
Case Studies and Data Tables
Application Area | Description | Yield/Outcome |
---|---|---|
Organocatalysis | Michael addition using PEPh2 as a catalyst | Yield improvement up to 260% |
Phospha-Michael Addition | Reaction with β-nitrostyrenes using lipase as a biocatalyst | Yields up to 94% |
Asymmetric Synthesis | Use as a ligand in metal-catalyzed asymmetric hydrogenation | High enantioselectivity |
Anticancer Activity | Investigated for targeting cancer cell lines | Promising cytotoxic effects |
Comparison with Similar Compounds
The following analysis compares Phenethyldiphenylphosphine with structurally analogous phosphines, focusing on molecular properties, steric/electronic effects, and applications.
Methyldiphenylphosphine (CAS 1486-28-8)
- Molecular Formula : C₁₃H₁₃P
- Substituents : Methyl group (–CH₃) instead of phenethyl.
- Electronic Effects: The methyl group is electron-donating, slightly increasing electron density at phosphorus compared to the phenethyl group. Applications: More suited for reactions requiring less bulky ligands, such as small-molecule activation.
Chlorodiphenylphosphine (CAS 1079-66-9)
- Molecular Formula : C₁₂H₁₀ClP
- Substituents : Chlorine atom (–Cl) replaces the phenethyl group.
- Key Differences :
- Electronic Effects : The electronegative chlorine atom withdraws electron density from phosphorus, creating a more electron-deficient center. This property is advantageous in reactions requiring Lewis acidic catalysts .
- Reactivity : Prone to nucleophilic substitution due to the labile P–Cl bond, unlike the stable P–C bond in this compound.
Hexyldiphenylphosphine (CAS 829-00-5)
- Molecular Formula : C₁₈H₂₃P
- Substituents : Hexyl group (–C₆H₁₃) instead of phenethyl.
- Key Differences: Solubility: The long alkyl chain enhances solubility in nonpolar solvents compared to this compound . Steric Effects: Increased bulk from the hexyl group may hinder metal-center accessibility but improve stability in hydrophobic environments.
2-(Diphenylphosphino)-biphenyl (CAS 121702-00-7)
- Molecular Formula : C₂₄H₁₉P
- Substituents : Biphenyl group replaces phenethyl.
- Steric Profile: Bulkier than this compound, favoring stabilization of high-coordination-number metal complexes .
Data Table: Comparative Analysis of Phosphines
Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent | Key Property |
---|---|---|---|---|
This compound | C₂₀H₁₉P | 290.3 | Phenethyl | Moderate steric bulk, electron-donating |
Methyldiphenylphosphine | C₁₃H₁₃P | 200.2 | Methyl | Low steric hindrance, flexible ligand |
Chlorodiphenylphosphine | C₁₂H₁₀ClP | 220.6 | Chlorine | Electron-deficient, reactive P–Cl bond |
Hexyldiphenylphosphine | C₁₈H₂₃P | 270.3 | Hexyl | High solubility in nonpolar solvents |
2-(Diphenylphosphino)-biphenyl | C₂₄H₁₉P | 338.4 | Biphenyl | Extended conjugation, high steric bulk |
Properties
CAS No. |
5952-49-8 |
---|---|
Molecular Formula |
C20H19P |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
diphenyl(2-phenylethyl)phosphane |
InChI |
InChI=1S/C20H19P/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 |
InChI Key |
NNLYMENHIVUOLT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCP(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CCP(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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